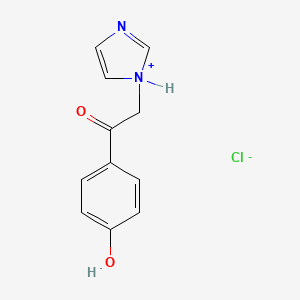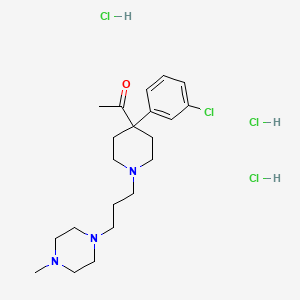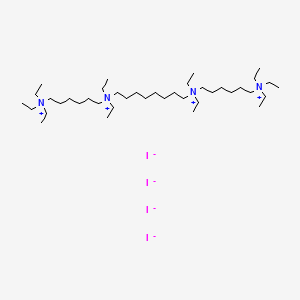
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ethyl groups and ammonium ions, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide typically involves the reaction of triethylamine with ethyl iodide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{N(CH}_2\text{CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{N(CH}_2\text{CH}_3\text{)}_4^+ \text{I}^- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.
化学反応の分析
Types of Reactions
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
作用機序
The mechanism by which 7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide exerts its effects involves interactions with specific molecular targets. The compound is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These interactions lead to various physiological effects, including vasodilation and inhibition of certain cellular processes.
類似化合物との比較
Similar Compounds
Tetraethylammonium iodide: A quaternary ammonium compound with similar structural features.
Tetramethylammonium hydroxide: Another quaternary ammonium compound with different functional groups.
Uniqueness
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide is unique due to its specific arrangement of ethyl groups and ammonium ions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
77967-20-5 |
|---|---|
分子式 |
C40H90I4N4 |
分子量 |
1134.8 g/mol |
IUPAC名 |
8-[diethyl-[6-(triethylazaniumyl)hexyl]azaniumyl]octyl-diethyl-[6-(triethylazaniumyl)hexyl]azanium;tetraiodide |
InChI |
InChI=1S/C40H90N4.4HI/c1-11-41(12-2,13-3)35-29-25-27-33-39-43(17-7,18-8)37-31-23-21-22-24-32-38-44(19-9,20-10)40-34-28-26-30-36-42(14-4,15-5)16-6;;;;/h11-40H2,1-10H3;4*1H/q+4;;;;/p-4 |
InChIキー |
FYBZXRCZUOMVNQ-UHFFFAOYSA-J |
正規SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CCCCCCCC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[I-].[I-].[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


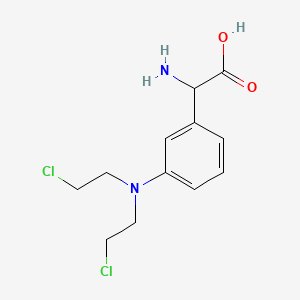
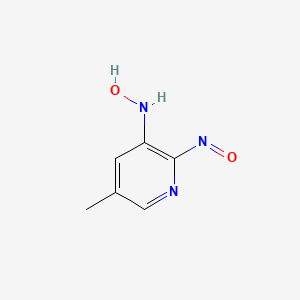
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)
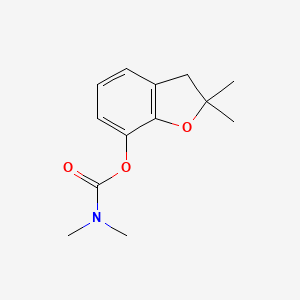
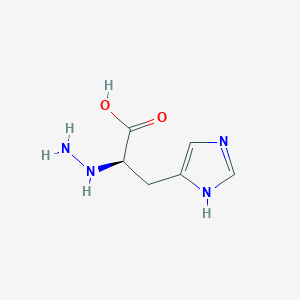
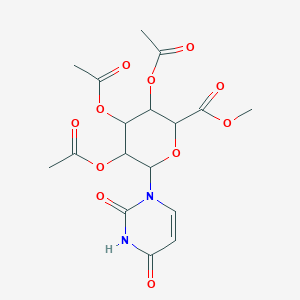



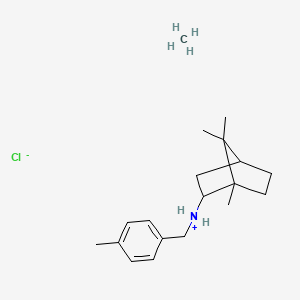
![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
